molecular formula C26H22FN3O3 B11515494 4-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11515494
M. Wt: 443.5 g/mol
InChI Key: QSXSSCPEQSUJDL-UHFFFAOYSA-N
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Description

4-(2,4-DIMETHOXYPHENYL)-5-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a synthetic organic compound that belongs to the class of pyrrolopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DIMETHOXYPHENYL)-5-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo various functional group transformations, including halogenation, nitration, and reduction, followed by cyclization to form the pyrrolopyrazole core.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-DIMETHOXYPHENYL)-5-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the starting material and the type of reaction performed. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-DIMETHOXYPHENYL)-5-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2,4-DIMETHOXYPHENYL)-5-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE include other pyrrolopyrazoles with different substituents on the aromatic rings.

Properties

Molecular Formula

C26H22FN3O3

Molecular Weight

443.5 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H22FN3O3/c1-15-4-6-16(7-5-15)23-22-24(29-28-23)26(31)30(18-10-8-17(27)9-11-18)25(22)20-13-12-19(32-2)14-21(20)33-3/h4-14,25H,1-3H3,(H,28,29)

InChI Key

QSXSSCPEQSUJDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)F)C5=C(C=C(C=C5)OC)OC

Origin of Product

United States

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